molecular formula C62H95N19O14S2 B1667689 L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)- CAS No. 103412-40-4

L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Cat. No. B1667689
M. Wt: 1394.7 g/mol
InChI Key: BAPXVPGXAHEAKB-BYZYXFGASA-N
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Description

B 4310 is a bradykinin inhibitor.

Scientific Research Applications

Enzymatic Activity and Histological Investigations

Research on L-arginine-based peptides, such as L-prolyl-L-arginyl and its derivatives, has primarily focused on their enzymatic activity and histological applications. Gossrau's study on peptidases explored the hydrolysis of various peptide naphthylamides, including L-prolyl-L-arginyl, highlighting its potential role in metabolic processes in organs like the small intestine and kidney (Gossrau, 1977).

Peptide Synthesis and Structure

Significant research has been conducted on the synthesis of peptides containing L-arginine, L-prolyl, and other amino acids, as seen in the works of Boissonnas and Guttmann. Their studies focused on the synthesis of various peptides for potential applications in understanding biological processes and developing therapeutic agents (Boissonnas et al., 1959), (Boissonnas et al., 1961).

Pharmacological and Biological Properties

In pharmacology, L-arginine-based peptides have been studied for their biological properties. For example, Inouye et al. synthesized an octadecapeptide amide containing L-arginine and L-prolyl, examining its adrenal-stimulating activities and its role as a lipotropic agent (Inouye et al., 1970).

Neurokinin Receptor Antagonism

Studies on neurokinin antagonists by Hagiwara et al. involved modifying peptides with L-arginine and L-prolyl components to discover novel substance P antagonists, demonstrating their potential in neurological research (Hagiwara et al., 1994).

Bradykinin Receptor Study

Research by Srinivasan et al. explored the role of bradykinin receptors in canine prostate cells, employing peptides including L-arginyl-L-prolyl, to understand their pharmacological characteristics in prostatic tissue (Srinivasan et al., 2004).

properties

CAS RN

103412-40-4

Product Name

L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Molecular Formula

C62H95N19O14S2

Molecular Weight

1394.7 g/mol

IUPAC Name

(2R)-3-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid

InChI

InChI=1S/C62H95N19O14S2/c63-21-6-4-16-40(65)51(86)76-43(17-5-7-22-64)54(89)77-44(18-8-23-72-60(68)69)57(92)80-25-9-19-48(80)50(85)39(20-24-73-61(70)71)62(59(94)95,49(84)33-75-53(88)45-29-36(83)32-74-45)81(56(91)42(67)31-38-15-11-27-97-38)58(93)46(28-35-12-2-1-3-13-35)78-55(90)47(34-82)79-52(87)41(66)30-37-14-10-26-96-37/h1-3,10-15,26-27,36,39-48,74,82-83H,4-9,16-25,28-34,63-67H2,(H,75,88)(H,76,86)(H,77,89)(H,78,90)(H,79,87)(H,94,95)(H4,68,69,72)(H4,70,71,73)/t36-,39?,40+,41+,42+,43+,44+,45+,46-,47+,48+,62-/m1/s1

InChI Key

BAPXVPGXAHEAKB-BYZYXFGASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

B 4310
B-4310
bradykinin, Lys-Lys-3-Hyp-5,8-Thi-7-Phe-
bradykinin, Lys-Lys-Hyp(3)-(Thi-Ala)(5,8)-Phe(7)-
bradykinin, lysyl-lysyl-hydroxyproly(3)-(thienylalanyl)(5,8)-phenylalanyl(7)-
Lys-Lys-3-Hyp-5,8-(Thi-Ala)-7-Phe-
lysyl-lysyl-3-(hydroxyprolyl)-5,8-thienyl-7-phenylalanine-bradykinin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 2
Reactant of Route 2
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 3
Reactant of Route 3
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 4
Reactant of Route 4
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 5
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
Reactant of Route 6
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

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